

Application Note: High-Performance Liquid Chromatography for the Analysis of Strombine

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Compound of Interest

Compound Name: *Strombine*

Cat. No.: *B152461*

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Abstract

This application note details a robust and sensitive method for the quantification of **strombine** in biological samples, particularly from marine invertebrates, using High-Performance Liquid Chromatography (HPLC). The protocols provided herein describe sample extraction, chromatographic separation, and detection. This document is intended for researchers, scientists, and drug development professionals requiring accurate and reproducible analysis of **strombine**.

Introduction

Strombine, an opine, is a secondary metabolite found in various marine invertebrates. It plays a role in anaerobic metabolism and is of interest in marine biology and comparative physiology. Accurate quantification of **strombine** is crucial for understanding its physiological roles. High-Performance Liquid Chromatography (HPLC) offers a reliable and sensitive method for this purpose. This application note presents two primary HPLC methods for **strombine** analysis: one utilizing post-column derivatization with fluorescence detection and another employing a cation-exchange column with UV detection.

Experimental Protocols

Protocol 1: HPLC with Post-Column Derivatization and Fluorescence Detection

This method is highly sensitive and suitable for detecting low concentrations of **strombine** in tissue extracts.^[1]

1. Sample Preparation (Tissue Extracts):

- Excise tissue samples from marine invertebrates.
- Homogenize the tissue in 6% perchloric acid.
- Centrifuge the homogenate to pellet precipitated proteins.
- Neutralize the resulting supernatant with a potassium carbonate solution.
- Centrifuge again to remove the potassium perchlorate precipitate.
- Filter the final supernatant through a 0.45 µm filter prior to HPLC injection.

2. HPLC-Fluorometry System:

- HPLC Column: A reverse-phase C18 column is suitable for this separation.
- Mobile Phase: Isocratic elution is employed. The specific mobile phase composition should be optimized for the specific column and system but a buffered aqueous solution is typical.
- Post-Column Derivatization:
 - Reagent 1: o-phthaldialdehyde (OPA).
 - Reagent 2: Sodium hypochlorite.
- Detector: Fluorescence detector.

3. Chromatographic Conditions:

- Elution: Isocratic.
- Derivatization: The column effluent is mixed sequentially with the OPA and sodium hypochlorite reagents in a post-column reaction coil.

- Detection: The resulting fluorescent derivative is detected by the fluorescence detector.

Protocol 2: HPLC with Cation-Exchange Chromatography and UV Detection

This method offers a simpler alternative without the need for post-column derivatization.[\[2\]](#)[\[3\]](#)

1. Sample Preparation (Muscle Extract):

- Prepare a neutralized sulfuric acid solution of the muscle tissue extract.[\[2\]](#)[\[3\]](#)
- Ensure the pH is compatible with the cation-exchange column.
- Filter the extract through a 0.45 µm filter before injection.

2. HPLC-UV System:

- HPLC Column: Alltech OA 2000 cation-exchange column.[\[2\]](#)[\[3\]](#)
- Mobile Phase: A pH-neutralized sulfuric acid solution.[\[2\]](#)[\[3\]](#)
- Detector: UV-Vis detector.

3. Chromatographic Conditions:

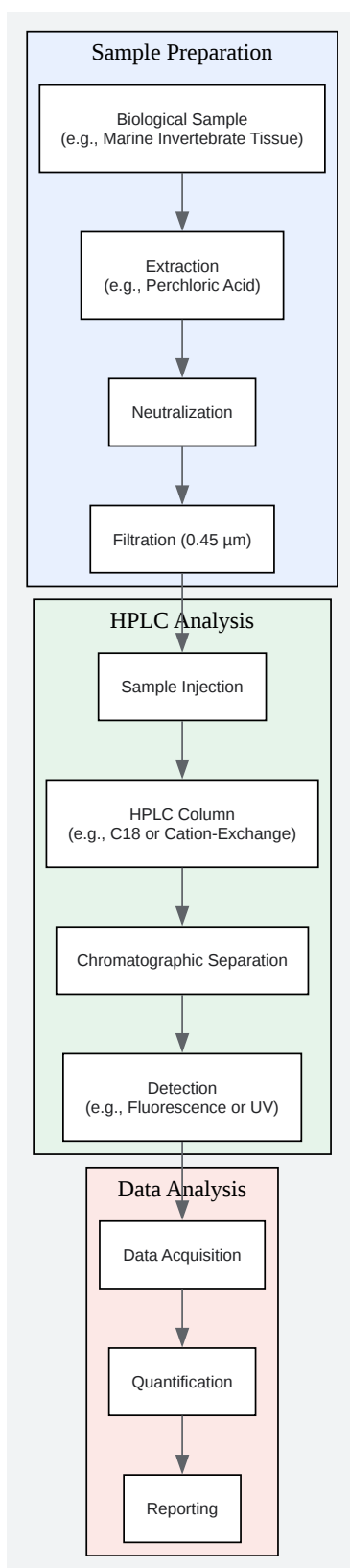
- Elution: Isocratic.
- Detection: Monitor the eluent at a wavelength suitable for opine detection (typically in the low UV range).

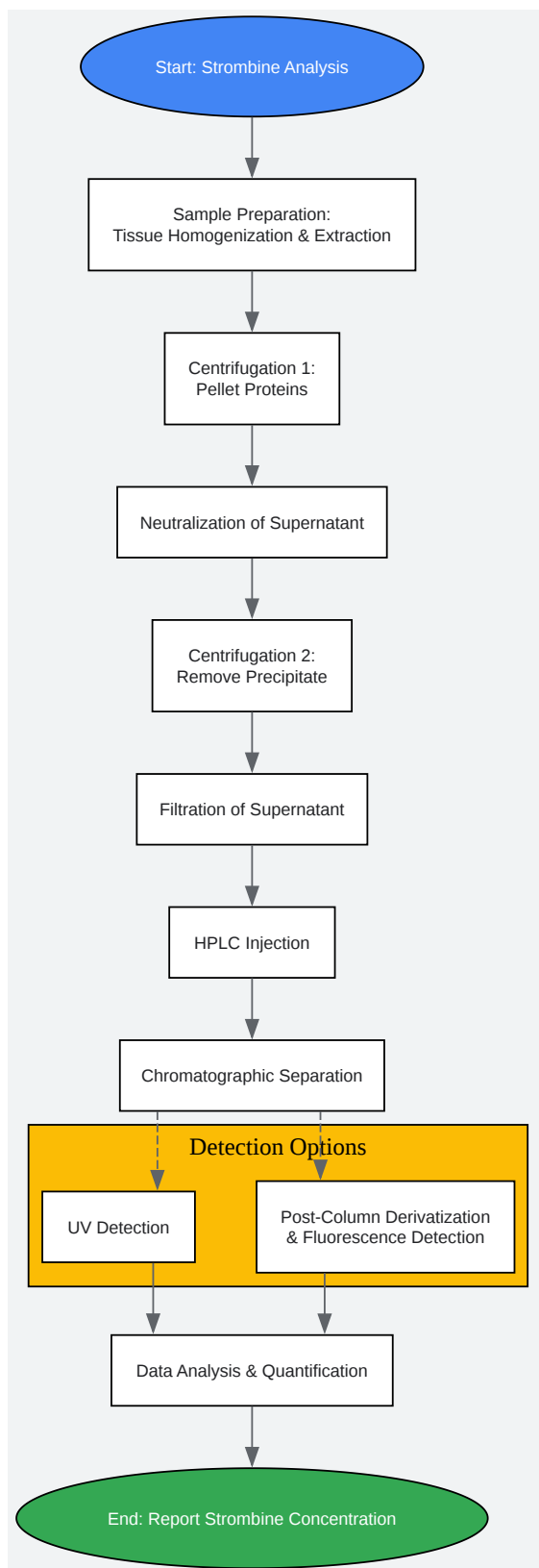
Data Presentation

The following table summarizes the quantitative data from the cited HPLC methods for **strombine** analysis.

Parameter	Method 1: Post-Column Derivatization with Fluorescence Detection[1]	Method 2: Cation-Exchange with UV Detection[2][3]
Analyte	Strombine	D-Strombine
Retention Time	5.4 min	Not explicitly stated
Sensitivity	50-250 pmol	100 pmol to 10 nmol
Sample Matrix	Tissues of marine invertebrates	Muscle extract of invertebrates
Column	Not explicitly stated, typically C18	Alltech OA 2000 cation-exchange
Detection	Fluorometric (post-column derivatization)	UV

Mandatory Visualizations





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References

- 1. High-performance liquid chromatographic separation and quantification of alanopine and strombine in crude tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic determination of the imino acids (opines) meso-alanopine and D-strombine in muscle extract of invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
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